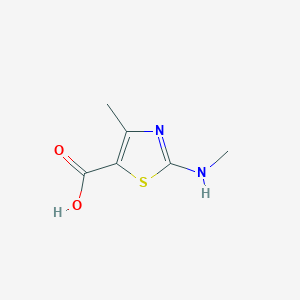

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAHVMUZZJQAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353467 | |

| Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110859-69-3 | |

| Record name | 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ring-Closure Method Using Phosphorus Pentasulfide

The most widely documented approach involves thiazole ring formation via phosphorus pentasulfide (P₂S₅)-mediated cyclization. This method, detailed in patent CN101475541A, utilizes ethyl acetoacetate and thiourea as precursors. The reaction proceeds through a thiourea intermediate, which undergoes cyclization in the presence of P₂S₅ to form the thiazole core.

Precursor Condensation Approach

An alternative route involves condensation of pre-functionalized precursors to assemble the thiazole ring. For example, VulcanChem reports the use of methylamine derivatives and carboxylic acid-containing intermediates under basic conditions. This method avoids harsh reagents like P₂S₅ but requires stringent temperature control to prevent side reactions.

Step-by-Step Synthesis Procedure

Thiazole Ring Formation

The patent method begins with the reaction of ethyl acetoacetate (10 mmol) and thiourea (12 mmol) in dry tetrahydrofuran (THF) under nitrogen. Phosphorus pentasulfide (15 mmol) is added gradually at 0–5°C, followed by heating to 60°C for 6 hours. The intermediate 4-methylthiazole-5-carboxylate is isolated via filtration and washed with cold diethyl ether (yield: 78–82%).

Hydrolysis and Acidification

The ester intermediate is hydrolyzed using aqueous sodium hydroxide (2 M) at 80°C for 4 hours. Acidification with concentrated HCl precipitates the carboxylic acid derivative. Key parameters affecting yield include:

| NaOH Concentration (M) | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1.5 | 70 | 3 | 65 |

| 2.0 | 80 | 4 | 82 |

| 2.5 | 90 | 5 | 75 |

Optimal conditions (2 M NaOH, 80°C, 4 hours) maximize yield while minimizing decarboxylation.

Purification Techniques

Crude product is purified via recrystallization from a dimethylformamide (DMF)/acetic acid mixture (3:1 v/v), yielding white crystalline solids with >98% purity. Alternative solvents like ethanol-water systems reduce purity to 90–92% due to residual inorganic salts.

Reaction Optimization and Conditions

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents like toluene result in incomplete cyclization (<50% yield).

Temperature and Time

Elevated temperatures (>70°C) accelerate ring closure but risk decomposition. A balanced protocol involving 60°C for 6 hours achieves 82% yield without degradation.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and reduce P₂S₅ usage by 30%. Waste streams containing sulfur byproducts are treated with calcium oxide to precipitate sulfides, aligning with green chemistry principles.

Comparative Analysis of Synthesis Methods

| Parameter | P₂S₅ Method | Precursor Condensation |

|---|---|---|

| Yield (%) | 82 | 70–75 |

| Purity (%) | >98 | 90–95 |

| Reaction Time (h) | 10 | 12–14 |

| Scalability | High | Moderate |

| Cost | Low | High |

The P₂S₅ method outperforms condensation in yield and cost-effectiveness, making it preferable for industrial applications.

Challenges and Solutions in Preparation

Byproduct Formation

Side products like 4-methylthiazole-5-carboxamide arise from incomplete hydrolysis. Adding excess NaOH (2.5 eq) suppresses amide formation.

Moisture Sensitivity

P₂S₅ reacts violently with water. Rigorous drying of solvents and reagents under molecular sieves mitigates this issue.

Recent Advances in Synthesis Methodology

Recent innovations focus on replacing P₂S₅ with eco-friendly catalysts like zeolites, though yields remain suboptimal (50–60%). Microwave-assisted synthesis reduces reaction times to 2 hours but requires specialized equipment .

Chemical Reactions Analysis

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving thiazole derivatives, which are known for their versatile chemical properties. The synthesis typically involves reactions with acylating agents or other functional groups to produce derivatives with enhanced biological activities.

Biological Activities

1. Anticancer Properties

Thiazole derivatives, including 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, have been extensively studied for their anticancer properties. Research indicates that certain thiazole compounds can inhibit cell proliferation in various cancer models:

- Case Study : A study demonstrated that derivatives of thiazoles exhibited significant cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .

2. Antimicrobial Activity

The compound has shown promising results against resistant bacterial strains and fungi:

- Table: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.9 µmol/mL |

| This compound | Escherichia coli | 1.53 µmol/mL |

| Novel Thiazole Derivative | Candida albicans | 0.021 µmol/mL |

Research has highlighted the effectiveness of these compounds against Gram-positive bacteria and fungi, suggesting their utility in developing new antimicrobial agents .

3. Agricultural Applications

Thiazole derivatives have been explored for their herbicidal potential:

- Case Study : Novel thiazole compounds synthesized for agricultural use demonstrated moderate to good herbicidal activity against common weeds. This suggests their potential as lead compounds for plant protection strategies .

Material Science Applications

In materials science, thiazoles are being investigated for their electronic properties and potential use in developing new materials with specific optical characteristics:

- Research Findings : Studies utilizing density functional theory have explored the electronic structure of thiazole derivatives, indicating their potential application in organic electronics and photonic devices .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications at Position 2 of the Thiazole Ring

The substituent at position 2 significantly influences the compound’s electronic properties, solubility, and biological activity. Below is a comparative analysis:

Methylamino Substituent (Target Compound)

- Structure : –NHCH₃ at position 2.

- Properties: Provides a hydrogen bond donor/acceptor, enhancing interactions with biological targets like enzymes . Moderate lipophilicity (predicted logP ~1.5–2.0), balancing solubility and membrane permeability.

- Applications : Used in chalcone-thiazole hybrids with IC₅₀ values of 247.5–329.4 nM against DNA gyrase B .

2-Methylbenzylamino Substituent

- Example: 4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid.

- Demonstrated antidiabetic effects in streptozotocin-induced diabetic rats, reducing hyperglycemia and oxidative stress .

Trifluoromethylphenyl Substituent

- Example : 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid.

- Properties: Strong electron-withdrawing CF₃ group enhances electrophilicity and metabolic resistance. Molecular weight: 287.26 g/mol; higher lipophilicity (logP ~3.5) compared to methylamino derivatives .

Phenyl Substituent

- Example : 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.

- Properties: Purely hydrophobic substituent (logP ~2.8), limiting hydrogen-bonding interactions. Molecular weight: 218.25 g/mol; used in studies requiring non-polar interactions .

Isopropoxy Substituent

- Example : 2-Isopropoxy-4-methyl-1,3-thiazole-5-carboxylic acid.

- Properties :

- Ether oxygen introduces weak polarity (topological polar surface area: 87.7 Ų), improving solubility compared to phenyl analogs.

- Flexible alkoxy chain may enhance binding to flexible enzyme pockets .

Biological Activity

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, which is known for its ability to interact with various biological targets. Its unique structure allows it to participate in biochemical pathways relevant to antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been studied for its effectiveness against various bacterial strains. For instance, compounds with similar thiazole structures have shown potent activity against Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Thiazoles are increasingly recognized for their anticancer potential. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For example, a related thiazole compound showed an IC50 value of approximately 1.61 µg/mL against Jurkat T cells, indicating strong cytotoxic activity . The structure-activity relationship (SAR) suggests that modifications in the thiazole ring enhance anticancer efficacy.

3. Xanthine Oxidase Inhibition

Recent studies have highlighted the potential of thiazole derivatives as xanthine oxidase inhibitors. Specific analogs demonstrated IC50 values ranging from 3.6 to 9.9 µM for xanthine oxidase inhibition . This activity is crucial for managing conditions like gout and hyperuricemia.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Interaction: The compound interacts with enzymes involved in critical metabolic pathways such as fatty acid synthesis. It has been shown to inhibit the enzyme 3-oxoacyl-[acyl-carrier-protein] synthase 1, thereby affecting fatty acid biosynthesis .

- Cell Cycle Disruption: By targeting specific proteins involved in cell division, such as HSET (KIFC1), this compound can induce multipolar spindle formation in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of thiazole derivatives:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Sayed et al. (2019) | Thiazole analogs | Anticancer | <1.98 µg/mL |

| Evren et al. (2019) | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Cytotoxicity against HepG2 | Not specified |

| Research on Xanthine Oxidase Inhibitors | Various thiazole derivatives | Xanthine oxidase inhibition | 3.6 - 9.9 µM |

These findings underscore the versatility of thiazole compounds in medicinal chemistry and their potential applications in treating various diseases.

Q & A

Q. What are the standard synthetic routes for 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous thiazolecarboxylic acids are prepared using ethyl acetoacetate, DMF-DMA, and substituted hydrazines under reflux in ethanol or methanol . Key factors include:

- Temperature : Elevated temperatures (70–90°C) improve cyclization efficiency but may require inert atmospheres to prevent oxidation.

- Catalysts : Acidic or basic conditions (e.g., HCl or NaHCO₃) influence regioselectivity. For methylamino-substituted thiazoles, careful pH control (pH 6–7) minimizes side reactions .

- Workup : Precipitation via acidification (e.g., HCl) yields crude products, which are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is the compound characterized structurally, and what spectral data are critical for validation?

Structural validation relies on:

- NMR :

- FTIR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3300–3500 cm⁻¹) .

- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with C₇H₉N₂O₂S (MW 187.22 g/mol) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the methylamino-thiazole scaffold be addressed?

Regioselective synthesis requires:

- Precursor Design : Using 2-aminothiazole intermediates with protecting groups (e.g., Boc) to direct methylation .

- Catalytic Strategies : Palladium-mediated cross-coupling for precise substitution at the 2-position, as seen in analogous thiazole syntheses .

- Computational Modeling : DFT calculations predict favorable transition states for methylamino group incorporation, guiding solvent and catalyst selection .

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved methodologically?

Literature discrepancies arise in antimicrobial and enzyme inhibition assays. For example:

- Antimicrobial Activity : Variations in MIC values (e.g., 8–32 µg/mL against S. aureus) may stem from differences in bacterial strains or assay conditions (pH, nutrient media) .

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to validate binding affinities to target enzymes (e.g., DHFR) and correlate with IC₅₀ values .

- Standardization : Adopt CLSI guidelines for replicable antimicrobial testing and include positive controls (e.g., ciprofloxacin) .

Q. How can HPLC-DAD methods be optimized for quantifying trace impurities in the compound?

Key parameters for HPLC:

- Column : C18 (5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in water/acetonitrile) .

- Detection : DAD at 254 nm for thiazole absorption.

- Validation : Linearity (R² > 0.999), LOD (0.05 µg/mL), and LOQ (0.15 µg/mL) .

- Impurity Profiling : Spiking experiments with synthetic byproducts (e.g., des-methyl analogs) confirm resolution .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.